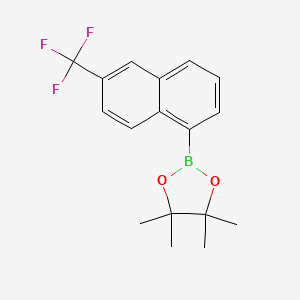

6-Trifluoromethyl-naphthalen-1-pinacol ester

Description

6-Trifluoromethyl-naphthalen-1-pinacol ester is a boronic ester derivative of naphthalene featuring a trifluoromethyl (-CF₃) group at the 6-position and a pinacol ester moiety at the 1-position. This compound is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the stability and reactivity of the boronic ester group . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it advantageous in medicinal chemistry for improving drug-like properties such as membrane permeability and resistance to oxidative degradation .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[6-(trifluoromethyl)naphthalen-1-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BF3O2/c1-15(2)16(3,4)23-18(22-15)14-7-5-6-11-10-12(17(19,20)21)8-9-13(11)14/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOVCKXUUUUTBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=CC3=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Trifluoromethyl-naphthalen-1-pinacol ester typically involves the reaction of 6-Trifluoromethyl-naphthalene with pinacol borane. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:

Formation of the Boronic Ester: The naphthalene derivative reacts with pinacol borane in the presence of a catalyst, such as palladium, to form the boronic ester.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired ester in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethyl-naphthalen-1-pinacol ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include naphthoquinones, alcohols, and various substituted naphthalene derivatives .

Scientific Research Applications

Synthetic Applications

1.1. Cross-Coupling Reactions

6-Trifluoromethyl-naphthalen-1-pinacol ester can serve as a versatile building block in cross-coupling reactions, particularly in Suzuki-Miyaura reactions. These reactions are crucial for forming carbon-carbon bonds, which are foundational in creating complex organic molecules. The trifluoromethyl group enhances the reactivity and selectivity of the compound in coupling processes, making it valuable for synthesizing pharmaceuticals and agrochemicals.

1.2. Synthesis of Functionalized Compounds

The compound is also used to synthesize various functionalized derivatives through nucleophilic substitution reactions. For instance, it can be transformed into different aryl derivatives that exhibit diverse biological activities. The trifluoromethyl group is known to influence the electronic properties of the molecule, thereby affecting its reactivity and interactions with biological targets.

Biological Applications

2.1. Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For example, compounds derived from this ester have shown promising results against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases . This suggests potential pathways for developing new anticancer therapies based on this compound.

2.2. Antimicrobial Properties

Research has indicated that certain derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the trifluoromethyl group appears to enhance the antimicrobial efficacy of these compounds, making them candidates for further development as antibacterial or antifungal agents .

Material Science Applications

3.1. Polymer Chemistry

In materials science, this compound can be utilized as a monomer or additive in polymer synthesis. The incorporation of trifluoromethyl groups into polymers can improve thermal stability and chemical resistance, which are desirable properties for high-performance materials used in electronics and coatings.

3.2. Development of Advanced Materials

The compound's unique electronic properties allow it to be used in the development of advanced materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that materials containing trifluoromethyl groups can enhance charge mobility and photostability, which are critical factors for device performance .

Case Studies

Mechanism of Action

The mechanism of action of 6-Trifluoromethyl-naphthalen-1-pinacol ester involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. This process is crucial in the synthesis of various organic compounds .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Naphthalene Derivatives

Substituent Effects

- Trifluoromethyl (-CF₃) vs. Methoxy (-OCH₃): The -CF₃ group is strongly electron-withdrawing, increasing the electrophilicity of the naphthalene ring and enhancing reactivity in cross-coupling reactions compared to the electron-donating -OCH₃ group . This also results in higher lipophilicity (LogP 3.8 vs. 2.5), improving membrane permeability in drug candidates.

- Positional Isomerism (1- vs.

Physicochemical Properties

- Solubility: Fluorinated derivatives generally exhibit lower aqueous solubility than their non-fluorinated counterparts. For example, 1-fluoronaphthalene (LogP 2.1) is less soluble than naphthalene (LogP 3.3) due to increased hydrophobicity from fluorine .

- Metabolic Stability: The -CF₃ group reduces metabolic oxidation, as seen in fluorinated pharmaceuticals, prolonging the half-life of drug candidates .

Methodological Considerations for Comparison

Structural similarity assessments, as discussed in virtual screening protocols, rely on molecular descriptors and fingerprinting algorithms to prioritize compounds with shared pharmacophoric features . For example, this compound may cluster with other boronic esters in similarity-based drug discovery workflows, despite divergent biological activities due to substituent effects.

Biological Activity

6-Trifluoromethyl-naphthalen-1-pinacol ester is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, including the use of trifluoromethylation techniques to introduce the trifluoromethyl group into the naphthalene ring. The pinacol ester moiety plays a crucial role in enhancing the compound's stability and bioactivity. For instance, the synthesis method involving PhI(OAc)₂ allows for the direct formation of C–CF₃ bonds and rapid access to phenanthridine systems, which are structurally related to naphthalene derivatives .

Antiviral Properties

Recent studies have demonstrated that derivatives of naphthalene compounds exhibit significant antiviral activity. For example, compounds similar to this compound have shown efficacy against HIV-1. The effective concentration (EC₅₀) values indicate that certain derivatives possess potent anti-HIV activity, with some compounds achieving EC₅₀ values as low as 0.26 μM . This suggests that modifications to the naphthalene structure can enhance antiviral properties.

Inhibition of Enzymatic Activity

The compound has also been studied for its potential to inhibit key enzymes involved in metabolic pathways. For instance, it has been reported as an inhibitor of mevalonate kinase, a critical enzyme in cholesterol biosynthesis. Inhibition of this enzyme can lead to decreased levels of cholesterol and other isoprenoids, making it a potential target for treating hyperlipidemia and related disorders .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Antiviral Mechanism : The compound's interaction with viral proteins may disrupt the viral life cycle by preventing viral replication or entry into host cells.

- Enzyme Inhibition : By binding to active sites on enzymes like mevalonate kinase, the compound can alter metabolic fluxes and inhibit pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Several case studies highlight the biological significance of this compound:

-

HIV-1 Inhibition : A study reported that specific derivatives exhibited antiviral activity with selectivity indices (SI) indicating low cytotoxicity compared to their antiviral effects .

Compound EC₅₀ (μM) CC₅₀ (μM) SI PF-74 0.26 >189 >726 I-19 2.53 >100 >39 - Mevalonate Pathway Inhibition : Research indicates that compounds inhibiting mevalonate kinase can lead to apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.